molecular formula C18H17ClN4O B2549043 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride CAS No. 2418593-32-3

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride

Cat. No.: B2549043
CAS No.: 2418593-32-3
M. Wt: 340.81
InChI Key: XJOLNQFFFHJRTM-SSPJITILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride is a chiral small molecule featuring a bicyclic indenylamine core linked to a quinoxaline carboxamide moiety. The (1R,2R) stereochemistry of the indenylamine scaffold is critical for its biological activity, as stereochemical variations can significantly alter receptor binding or enzymatic inhibition profiles . The hydrochloride salt enhances aqueous solubility, making it suitable for therapeutic applications.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O.ClH/c19-17-12-6-2-1-5-11(12)9-15(17)22-18(23)16-10-20-13-7-3-4-8-14(13)21-16;/h1-8,10,15,17H,9,19H2,(H,22,23);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLNQFFFHJRTM-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=NC4=CC=CC=C4N=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=NC4=CC=CC=C4N=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has a molecular formula of C15H15ClN2O and a molecular weight of 284.75 g/mol. Its structure includes an indane moiety and a quinoxaline ring, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. It is hypothesized to act as a modulator of the serotonin system, particularly through serotonin type 3 (5-HT3) receptor antagonism, which is crucial in the treatment of anxiety and depression .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide exhibit antidepressant and anxiolytic properties. For instance, studies on related quinoxaline derivatives have shown promising results in preclinical models:

  • Forced Swim Test (FST) and Tail Suspension Test (TST) : These tests demonstrate the compound's potential antidepressant-like effects at doses ranging from 0.25 to 1 mg/kg .
  • Elevated Plus Maze (EPM) : The compound exhibited anxiolytic-like effects in this behavioral model, indicating its potential for anxiety treatment .

Neuroprotective Properties

The compound may also possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could help mitigate neuronal damage associated with conditions like Alzheimer's disease.

Case Studies

A selection of studies highlights the biological activity of similar compounds:

StudyCompoundFindings
Quinoxaline DerivativeDemonstrated significant antidepressant effects in rodent models.
Indane DerivativesExhibited anti-inflammatory and antitumor activities.
N-(pyridin-3-yl)quinoxalinShowed anxiolytic effects via 5-HT3 receptor antagonism.

Synthesis and Structural Analysis

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline involves several steps:

  • Formation of Indane Moiety : Starting from commercially available precursors through cyclization reactions.
  • Introduction of Amino Group : Achieved via reductive amination to ensure the desired stereochemistry.
  • Coupling with Quinoxaline : This step involves acylation reactions that yield the final product.

Scientific Research Applications

Medicinal Chemistry
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, related quinoxaline derivatives have been tested against human cancer cell lines such as HCT-116 and MCF-7, demonstrating significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL .
  • Antimycobacterial Activity : Research indicates that quinoxaline derivatives exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting moderate to good efficacy (MIC < 15.625 µg/mL) . This highlights its potential in developing new treatments for tuberculosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, contributing to its therapeutic potential.

Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for creating other biologically active compounds.

Anticancer Research

A study conducted on a series of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates revealed that derivatives containing the quinoxaline core exhibited potent anticancer properties against various cell lines . This underscores the relevance of quinoxaline-based compounds in cancer therapy.

Antimycobacterial Studies

In another investigation focused on novel quinoxaline derivatives, compounds were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives had superior activity compared to traditional treatments . This suggests a pathway for developing new antimycobacterial agents using the quinoxaline framework.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Molecular Formula Key Properties/Biological Role Synthesis Yield
Target Compound Indenylamine + quinoxaline Quinoxaline-2-carboxamide C₁₉H₁₈ClN₅O High solubility (HCl salt), chiral specificity Not reported
2-(1H-Indazol-1-yl)acetamide dihydrochloride Indenylamine Indazole-acetamide C₁₈H₂₀Cl₂N₄O Kinase/protease modulation Not reported
3-Chloro-N,N-diethylquinoxaline-2-carboxamide Quinoxaline Cl, diethylcarboxamide C₁₃H₁₄ClN₃O Electrophilic reactivity 49%
PDMP-Based Homolog Indenylamine + dioxane Dihydrobenzo[d][1,4]dioxin C₂₃H₂₇N₃O₃ CNS ganglioside reduction, short half-life Not reported

Q & A

Q. What are the optimal synthetic routes for preparing N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide hydrochloride, and how does the choice of reagents influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with chiral indenylamine precursors. For example, 2,3-dichloroquinoxaline (DCQX) can act as a reactive intermediate for nucleophilic substitution with amines. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) improves yield and reduces side products compared to conventional heating . Stereochemical control is critical; enantioselective synthesis may require chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution via diastereomeric salt formation using chiral counterions like L-tartaric acid .

Q. How can researchers verify the stereochemical configuration of the (1R,2R)-aminoindenyl moiety in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration. Alternatively, circular dichroism (CD) spectroscopy and chiral HPLC (e.g., using a Chiralpak IA column with hexane/isopropanol mobile phase) can validate enantiomeric excess (ee). NMR analysis of diastereotopic protons in the indenyl ring (δ 3.5–4.5 ppm) provides additional stereochemical evidence .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). For structural elucidation, 2D NMR (COSY, HSQC, HMBC) resolves connectivity between the quinoxaline carboxamide and the indenylamine group .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets, such as kinase enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) predict binding affinities and stability. Focus on the quinoxaline ring’s π-π stacking with aromatic residues and the indenylamine’s hydrogen-bonding interactions. Free-energy perturbation (FEP) calculations refine binding energy estimates. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., cell-based vs. enzymatic assays)?

  • Methodological Answer : Cross-validate results using orthogonal assays. For instance, discrepancies in IC50 values may arise from off-target effects in cell-based assays. Use CRISPR-edited cell lines to isolate target-specific activity. Compare kinetic parameters (Km, Vmax) in enzymatic assays under standardized buffer conditions (pH 7.4, 25°C). Statistical meta-analysis of dose-response curves (GraphPad Prism) identifies outliers .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (DMSO, PBS, ethanol). Monitor degradation via LC-MS; acidic conditions (pH < 5) may hydrolyze the carboxamide bond, while basic conditions (pH > 8) risk racemization of the chiral center. Lyophilization with cryoprotectants (trehalose) enhances shelf life in solid form .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess, and how can they be mitigated?

  • Methodological Answer : Batch-to-batch variability in ee often arises from inconsistent chiral catalyst loading or temperature gradients during crystallization. Use continuous-flow reactors (Chemtrix Labtrix) for precise control of reaction parameters. In-line PAT tools (Raman spectroscopy) monitor ee in real time. For large-scale resolution, simulateulated moving bed (SMB) chromatography improves separation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.